(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid
Description
(E)-3-(3,4-Dimethoxyphenyl)-2-methylprop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a 3,4-dimethoxyphenyl substituent at the β-position and a methyl group at the α-carbon of the acrylic acid backbone. Its structure features an (E)-configuration, ensuring spatial separation of the bulky phenyl and carboxylic acid groups.
This compound belongs to the cinnamic acid derivative family, distinguished by the α-methyl substitution. Such substitutions are known to influence steric hindrance, electronic properties, and interactions with biological targets .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3,(H,13,14)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGFNBLIMJWLY-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417952 | |
| Record name | NSC36177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70570-20-6 | |
| Record name | NSC36177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC36177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylacrylic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-Dimethoxyphenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(3,4-Dimethoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Key structural variations among analogs include:
- Substituents on the phenyl ring : Methoxy, hydroxyl, or halogen groups at different positions.
- Modifications to the acrylic acid backbone : Methylation, esterification, or chain elongation.
Below is a detailed comparison of (E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid with structurally related compounds (Table 1):
Table 1: Structural and Molecular Comparison
Impact of Structural Variations
a) Phenyl Substituents
- Hydroxyl Groups : Ferulic acid’s hydroxyl group enables hydrogen bonding, improving solubility and radical-scavenging activity compared to methoxy-only analogs .
b) Backbone Modifications
- Esterification : Methyl esters (e.g., methyl 3,4-dimethoxycinnamate) exhibit higher volatility and stability, making them preferable intermediates in synthetic pathways .
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dimethoxyphenyl group attached to a methylprop-2-enoic acid moiety, which contributes to its unique properties and interactions within biological systems.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylacrylic acid under basic conditions, often using sodium hydroxide as a catalyst. This aldol condensation reaction is crucial for producing high yields of the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity by inhibiting certain metabolic pathways, which can lead to altered cellular functions. This compound has shown promise in various biological assays, indicating potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The compound's ability to penetrate cellular membranes enhances its efficacy against tumor cells.
Case Studies and Research Findings
-
Antioxidant Activity : A study evaluating various derivatives of phenolic compounds found that this compound exhibited significant antioxidant activity, which is essential for protecting cells from oxidative damage.
Compound IC50 (µM) Activity This compound 25 ± 1.5 Antioxidant Reference Compound A 15 ± 0.5 Antioxidant Reference Compound B 30 ± 1.0 Antioxidant -
Enzyme Inhibition : The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases.
Enzyme IC50 (µM) AChE 12 ± 0.8 BChE 10 ± 0.6
These findings suggest that the compound may have applications in treating conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
